molecular formula C11H6Cl2N2O2S B15020763 5-(2,4-dichlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-(2,4-dichlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15020763
M. Wt: 301.1 g/mol
InChI Key: XTCAWNIMCNKJOD-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinedione core with a thioxo group and a dichlorophenyl methylene substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidinedione ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichlorophenyl)methylene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-[(2,4-dichlorophenyl)methylene]-2-(4-phenyl-1-piperazinyl)-4(5H)-thiazolone

Uniqueness

Compared to similar compounds, 5-[(2,4-dichlorophenyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione stands out due to its specific structural features and the presence of the thioxo group.

Properties

Molecular Formula

C11H6Cl2N2O2S

Molecular Weight

301.1 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H6Cl2N2O2S/c12-6-2-1-5(8(13)4-6)3-7-9(16)14-11(18)15-10(7)17/h1-4H,(H2,14,15,16,17,18)

InChI Key

XTCAWNIMCNKJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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